5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide
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Overview
Description
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide is a compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide can be achieved through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction can be catalyzed by Lewis acids, Brønsted acids, or under solvent-free conditions. For instance, the use of hafnium triflate (Hf(OTf)4) as a catalyst under solvent-free conditions has been reported to yield high purity and good yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally benign catalysts, such as oxalic acid, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound exhibits antiviral, antibacterial, and antitumor activities, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine core and exhibits similar biological activities.
5-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds also contain the pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
4113-86-4 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(2,4-dioxopyrimidin-1-yl)pentanamide |
InChI |
InChI=1S/C9H13N3O3/c10-7(13)3-1-2-5-12-6-4-8(14)11-9(12)15/h4,6H,1-3,5H2,(H2,10,13)(H,11,14,15) |
InChI Key |
CMJRKMHHAVVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCC(=O)N |
Origin of Product |
United States |
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